

# Technical Guide: Spectroscopic Characterization of 2-(Aminomethyl)nicotinic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(Aminomethyl)nicotinic acid

Cat. No.: B15251298

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## Executive Summary & Chemical Identity

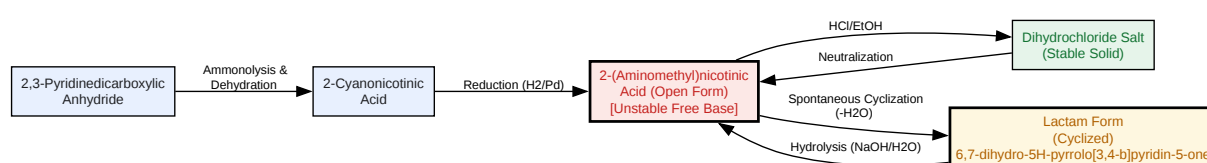
**2-(Aminomethyl)nicotinic acid** is a bifunctional pyridine derivative serving as a critical building block in the synthesis of kinase inhibitors and metallo-enzyme chelators.[1] Its structural duality—possessing both a basic primary amine and an acidic carboxyl group—allows it to form zwitterions or cyclize via intramolecular dehydration.

Property	Open Form (Acid)	Cyclic Form (Lactam)
Systematic Name	2-(Aminomethyl)pyridine-3-carboxylic acid	6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
CAS Number	106884-24-2	147739-88-6 (HCl salt: 40107-93-5)
Formula		
MW	152.15 g/mol	134.14 g/mol
Stability	Stable as HCl salt; cyclizes in free base form.[1]	Stable solid; predominant form in neutral solution.

## Synthesis & Equilibrium Workflow

Understanding the synthesis and isolation conditions is prerequisite to interpreting the spectra. The compound is typically accessed via the reduction of 2-cyanonicotinic acid or hydrolysis of the pyrrolopyridine lactam.

## Reaction Pathway Diagram



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Caption: Figure 1.[1][2][3][4] The equilibrium between the open amino-acid form and the stable lactam. Isolation as the HCl salt prevents cyclization.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive method for distinguishing the open acid from the lactam based on the molecular ion mass difference of 18 Da (loss of water).

## Fragmentation Pattern (ESI+)

Methodology: Electrospray Ionization (ESI) in positive mode. Solvent: Methanol/Water + 0.1% Formic Acid.

Ion Species	m/z (Acid Form)	m/z (Lactam Form)	Interpretation
Molecular Ion	153.1	135.1	Primary diagnostic peak. <sup>[1]</sup>
Adduct	175.1	157.1	Sodium adduct common in glass containers.
Fragment 1	136.1	107.1	Loss of (Acid) vs CO elimination (Lactam).
Fragment 2	108.1	79.1	Pyridine ring fragmentation.

Diagnostic Rule: If your mass spectrum shows a dominant peak at m/z 135, your sample has cyclized. If the peak is m/z 153, the open acid is intact (likely stabilized by acidic pH).

## Infrared Spectroscopy (IR)

IR is critical for monitoring the state of the carbonyl group (Carboxylic Acid vs. Amide).

## Key Absorption Bands

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.<sup>[1]</sup>

Functional Group	Open Acid (HCl Salt)	Lactam (Cyclic)
N-H Stretch	3200–2800 cm <sup>-1</sup> (Broad, Ammonium )	3200–3100 cm <sup>-1</sup> (Sharp, Amide NH)
C=O <sup>[1]</sup> Stretch	1720–1700 cm <sup>-1</sup> (Carboxylic Acid)	1690–1680 cm <sup>-1</sup> (Lactam Amide)
C=C / C=N (Pyridine)	1600, 1580 cm <sup>-1</sup>	1610, 1590 cm <sup>-1</sup>
C-O Stretch	1250 cm <sup>-1</sup> (Acid C-OH)	Absent

Interpretation: The presence of a broad ammonium band overlapping with CH stretches and a carbonyl peak  $>1700\text{ cm}^{-1}$  confirms the Acid HCl salt. A sharper NH peak and a carbonyl shift to  $<1690\text{ cm}^{-1}$  indicates the Lactam.

## Nuclear Magnetic Resonance (NMR)

NMR provides the most detailed structural proof. Solvent choice is critical: DMSO-d6 is preferred for the lactam; D2O is preferred for the acid salt (to prevent cyclization observed in non-aqueous solvents).

### H NMR Data (400 MHz)

#### A. Lactam Form (in DMSO-d6)

Target: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one[1]

- 8.95 (s, 1H): Broad singlet, Amide NH.
- 8.78 (dd,  $J=4.8, 1.5\text{ Hz}$ , 1H): Pyridine H-6 (alpha to nitrogen).
- 8.15 (dd,  $J=7.8, 1.5\text{ Hz}$ , 1H): Pyridine H-4 (gamma to nitrogen).
- 7.55 (dd,  $J=7.8, 4.8\text{ Hz}$ , 1H): Pyridine H-5 (beta to nitrogen).
- 4.45 (s, 2H): Methylene  
(Lactam ring).

#### B. Open Acid Form (in D2O / DCl)

Target: 2-(Aminomethyl)nicotinic acid dihydrochloride[1]

- 8.85 (d,  $J=5.0\text{ Hz}$ , 1H): Pyridine H-6 (Deshielded by protonated N).
- 8.60 (d,  $J=8.0\text{ Hz}$ , 1H): Pyridine H-4 (Deshielded by adjacent COOH).
- 7.95 (dd,  $J=8.0, 5.0\text{ Hz}$ , 1H): Pyridine H-5.
- 4.65 (s, 2H): Aminomethyl  
(Shifted downfield due to salt formation).
- Note: NH/OH protons exchange with D2O and are not visible.

## C NMR Data (100 MHz)

Carbon Position	Lactam (ppm)	Acid (ppm)
C=O[1] (Carbonyl)	168.5 (Amide)	166.2 (Acid)
C-2 (Pyridine)	164.1	152.0
C-6 (Pyridine)	153.5	148.5
C-4 (Pyridine)	131.2	142.0
C-3 (Pyridine)	126.8	130.5
C-5 (Pyridine)	123.5	126.0
(Methylene)	48.2	42.5

## Experimental Protocols

### Protocol A: Sample Preparation for NMR (Differentiation)

- For Acid Stability: Dissolve 5 mg of the sample in 0.6 mL D<sub>2</sub>O containing 1 drop of DCI (or concentrated HCl). The acidic environment protonates the amine, preventing nucleophilic attack on the carboxyl group and inhibiting cyclization.
- For Lactam Confirmation: Dissolve 5 mg of the sample in 0.6 mL DMSO-d<sub>6</sub>. If the sample was the open acid, it may slowly cyclize in the NMR tube over 24 hours. Run the spectrum immediately and again after 24 hours to observe the conversion (loss of 4.65 ppm peak, appearance of 4.45 ppm peak).

### Protocol B: HPLC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 260 nm (Pyridine absorption) and MS (ESI+).
- Retention Time: The polar Acid form elutes earlier (RT ~2-3 min) than the less polar Lactam form (RT ~4-5 min).[1]

## References

- Synthesis and Cyclization:ResearchGate. "Synthesis of 2-aminonicotinic acid and related pyridine derivatives."
- Lactam Structure (CAS 147739-88-6):PubChem. "6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine." [1] [5][6][7]
- Spectroscopic Data (Analogues):ChemicalBook. "NMR Spectrum for Nicotinic Acid Derivatives."
- Reaction Mechanism:Beilstein Journal of Organic Chemistry. "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones."

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## Sources

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